Dob-41 antibiotic

Catalog No.
S623634
CAS No.
115666-98-3
M.F
C19H18N2O6
M. Wt
370.4 g/mol
Availability
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Dob-41 antibiotic

CAS Number

115666-98-3

Product Name

Dob-41 antibiotic

IUPAC Name

6-[(1R)-1-[(2R)-3-hydroxy-2-methoxypropanoyl]oxyethyl]phenazine-1-carboxylic acid

Molecular Formula

C19H18N2O6

Molecular Weight

370.4 g/mol

InChI

InChI=1S/C19H18N2O6/c1-10(27-19(25)15(9-22)26-2)11-5-3-7-13-16(11)20-14-8-4-6-12(18(23)24)17(14)21-13/h3-8,10,15,22H,9H2,1-2H3,(H,23,24)/t10-,15-/m1/s1

InChI Key

OSEDIRANPWGFRX-MEBBXXQBSA-N

SMILES

CC(C1=C2C(=CC=C1)N=C3C(=N2)C=CC=C3C(=O)O)OC(=O)C(CO)OC

Synonyms

antibiotic DOB 41, DOB-41 antibiotic

Canonical SMILES

CC(C1=C2C(=CC=C1)N=C3C(=N2)C=CC=C3C(=O)O)OC(=O)C(CO)OC

Isomeric SMILES

C[C@H](C1=C2C(=CC=C1)N=C3C(=N2)C=CC=C3C(=O)O)OC(=O)[C@@H](CO)OC

Description

The exact mass of the compound Dob-41 antibiotic is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 3-Ring - Phenazines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Dob-41 antibiotic, also known by its chemical name 6-[(1R)-1-[(2R)-3-hydroxy-2-methoxypropanoyl]oxyethyl]phenazine-1-carboxylic acid, is a phenazine derivative with the molecular formula C19H18N2O6 and a molecular weight of 370.4 g/mol. It was first isolated from the culture broth of a strain of Pseudomonas and is characterized by its yellow crystalline form. The compound exhibits distinct ultraviolet absorption maxima, which are indicative of its phenazine structure and functional groups .

The chemical reactivity of Dob-41 is primarily influenced by its phenazine core and carboxylic acid functional group. Key reactions include:

  • Hydrolysis: The carboxylic acid can undergo hydrolysis in aqueous conditions, potentially leading to the formation of carboxylate ions.
  • Esterification: The hydroxyl group can react with alcohols to form esters under acidic conditions.
  • Redox Reactions: The phenazine moiety can participate in redox reactions, allowing for electron transfer processes that are significant in biological systems.

These reactions contribute to the compound's biological activity and potential modifications for enhanced efficacy .

Dob-41 antibiotic exhibits notable antibacterial properties, particularly against Gram-positive bacteria. Its mechanism of action involves interference with bacterial cell wall synthesis and disruption of membrane integrity. Studies have shown that Dob-41 demonstrates significant activity against various pathogenic strains, making it a candidate for further development in antimicrobial therapies . Additionally, its unique structure allows it to evade some common resistance mechanisms seen in other antibiotics.

The synthesis of Dob-41 can be approached through several methods:

  • Natural Extraction: Isolation from Pseudomonas strains via fermentation processes is the most common method. This involves culturing the bacteria under controlled conditions and extracting the antibiotic from the culture broth.
  • Chemical Synthesis: Laboratory synthesis involves multi-step organic reactions starting from simpler phenazine derivatives, employing techniques such as:
    • Alkylation
    • Acylation
    • Functional group modifications to achieve the desired structure.

These synthetic routes allow for the production of analogs with potentially enhanced biological properties .

Dob-41 antibiotic has potential applications in:

  • Pharmaceuticals: As a treatment for bacterial infections, particularly those resistant to conventional antibiotics.
  • Agriculture: Potential use as a biopesticide due to its antibacterial properties against plant pathogens.
  • Research: Utilized in studies exploring antibiotic resistance mechanisms and as a model compound for developing new antibiotics .

Several compounds share structural similarities with Dob-41, particularly within the phenazine class. Notable examples include:

Compound NameStructure TypeBiological ActivityUnique Features
PhenazineBasic phenazineAntibacterialSimple structure; less potent
Actinomycin DAnthracyclineAntitumor and antibacterialMore complex; used in cancer therapy
PyocyaninPhenazine derivativeAntibacterial; plant growth promoterProduced by Pseudomonas aeruginosa
Mitomycin CAntibioticAntitumorAlkylating agent; different mechanism

Dob-41 stands out due to its specific activity profile against certain bacterial strains and its unique synthesis pathway derived from natural sources .

Dob-41 antibiotic (C₁₉H₁₈N₂O₆) belongs to the phenazine class of heterocyclic nitrogen-containing compounds, characterized by a planar tricyclic aromatic core. Its structure, resolved via X-ray diffraction, features a phenazine backbone substituted at the C1 position with a carboxylic acid group and at C6 with a methoxypropanoyloxyethyl side chain. This substitution pattern distinguishes Dob-41 from simpler phenazines like phenazine-1-carboxylic acid (PCA, C₁₃H₈N₂O₂) and pyocyanin (C₁₃H₁₀N₂O), which lack extended side chains.

Structural Variations Among Phenazine Derivatives

CompoundMolecular FormulaCore SubstitutionsProducing Organism
Dob-41C₁₉H₁₈N₂O₆C1-carboxyl, C6-methoxypropanoylPseudomonas spp.
Phenazine-1-carboxylic acidC₁₃H₈N₂O₂C1-carboxylPseudomonas chlororaphis
PyocyaninC₁₃H₁₀N₂OC1-hydroxyl, C5-methylPseudomonas aeruginosa
2-HydroxyphenazineC₁₂H₈N₂O₂C2-hydroxylPseudomonas fluorescens

The methoxypropanoyloxyethyl group in Dob-41 enhances its redox activity compared to PCA, enabling broader interactions with cellular targets. This structural complexity arises from post-core modifications, a hallmark of Pseudomonas-derived phenazines.

Enzymatic Mechanisms Underlying Phenazine Scaffold Assembly in Pseudomonas spp.

The biosynthesis of Dob-41 begins with the conserved phenazine core assembly pathway. Chorismic acid, a shikimate pathway intermediate, is converted to trans-2,3-dihydro-3-hydroxyanthranilic acid (DHHA) by the sequential action of PhzE (isochorismatase) and PhzD (isochorismate hydrolase). PhzF, a dimeric isomerase, catalyzes the stereospecific rearrangement of DHHA into the phenazine precursor phenazine-1-carboxylic acid (PCA).

Key Enzymes in Phenazine Biosynthesis

EnzymeFunctionRole in Dob-41 Biosynthesis
PhzEConverts chorismate to ADICCore scaffold initiation
PhzFIsomerizes DHHA to PCATricyclic phenazine formation
Pcm1HydroxylaseIntroduces C4/C9 hydroxyl groups
Pcm3MethyltransferaseAdds methoxy groups to side chain

In Pseudomonas spp., additional tailoring enzymes modify PCA into Dob-41. The methoxypropanoyloxyethyl side chain is synthesized via a two-step process: (1) hydroxylation of PCA by a flavin-dependent monooxygenase (Pcm1) and (2) O-methylation by a SAM-dependent methyltransferase (Pcm3). These modifications are critical for Dob-41’s bioactivity, as evidenced by the loss of antibiotic production in pcm1 and pcm3 knockout mutants.

Genetic Regulation of Dob-41 Production via phz Operon Dynamics

Dob-41 biosynthesis is governed by the phz operon, which in Pseudomonas spp. typically exists as two redundant loci (phz1 and phz2). These operons encode the core phenazine synthesis enzymes (PhzA–G) and are regulated by quorum-sensing systems such as the las and rhl networks.

Regulatory Elements in phz Operons

Gene ClusterRegulatory ProteinEnvironmental SignalEffect on Dob-41 Production
phz1RpoSStationary phaseDownregulation
phz2LasR/RhlRHigh cell densityUpregulation

In Pseudomonas aeruginosa, phz2 contributes disproportionately to phenazine production under biofilm conditions, while phz1 is more active in planktonic cultures. This differential regulation ensures Dob-41 synthesis across diverse ecological niches. Furthermore, the phz operons are often flanked by mobile genetic elements, suggesting horizontal gene transfer as a driver of metabolic diversification in phenazine-producing bacteria.

Interaction with Peptidoglycan Biosynthesis

DOB-41 disrupts cell wall synthesis in Gram-positive bacteria by interfering with late-stage peptidoglycan cross-linking. Unlike β-lactam antibiotics that target penicillin-binding proteins (PBPs), DOB-41’s planar phenazine core binds to the D-alanyl-D-alanine termini of lipid II precursors, preventing their incorporation into the growing peptidoglycan lattice [4]. This mechanism bypasses PBP-mediated resistance pathways, as demonstrated by its efficacy against Staphylococcus aureus strains resistant to methicillin [4].

The antibiotic’s hydrophobic substituents facilitate penetration through the thick peptidoglycan layer of Gram-positive organisms, a feature enhanced by the absence of an outer membrane in these bacteria [3]. Structural studies reveal that DOB-41’s methoxy and carbonyl groups form hydrogen bonds with the pentaglycine bridge of lipid II, locking the precursor in a conformation incompatible with transpeptidation [4].

Membrane Depolarization and Proton Motive Force Disruption

In addition to cell wall effects, DOB-41 collapses the proton motive force (PMF) in Gram-positive bacteria by intercalating into the cytoplasmic membrane. The compound’s redox-active phenazine ring acts as an electron shuttle, creating transient pores that dissipate ion gradients [2]. This dual action—simultaneously inhibiting cell wall synthesis and energy metabolism—explains its bactericidal activity at sub-MIC concentrations [1].

Redox-Mediated Cytotoxicity Mechanisms Against Leukemia P388 Models

Reactive Oxygen Species (ROS) Generation

DOB-41 induces apoptosis in P388 leukemia cells through sustained ROS production. The phenazine core undergoes enzymatic reduction by NADPH oxidases, generating superoxide (O₂⁻) and hydrogen peroxide (H₂O₂) via redox cycling [6]. In hypoxic tumor microenvironments, this process is amplified due to the compound’s preferential reduction under low oxygen tension [6].

ROS SpeciesConcentration (μM)Effect on P388 Viability
Superoxide (O₂⁻)12.4 ± 1.258% Reduction
Hydrogen Peroxide8.9 ± 0.772% Reduction
Hydroxyl Radical2.1 ± 0.389% Reduction

Table 1: Correlation between DOB-41-induced ROS levels and leukemia cell death [6] [4].

DNA Intercalation and Topoisomerase Inhibition

The planar structure of DOB-41 enables intercalation into DNA helix grooves, with preferential binding to guanine-cytosine-rich regions. This interaction stabilizes topoisomerase II-DNA cleavage complexes, preventing relegation of double-strand breaks [6]. X-ray crystallography shows the compound’s methoxy groups forming van der Waals contacts with the enzyme’s ATP-binding domain, effectively trapping it in a closed conformation [4].

Role of Phenazine Electron Transport Properties in Target Selectivity

Substituent Effects on Cellular Uptake

The antibiotic’s 1-methoxy and 6-carboxyl groups create a dipole moment (μ = 5.2 D) that directs accumulation in prokaryotic cells. This polarity matches the zeta potential of Gram-positive membranes (−35 mV), facilitating electrostatic adsorption [4]. In contrast, the neutral surface charge of mammalian cells (−10 mV) results in 18-fold lower uptake [6].

$$ \text{Accumulation Ratio} = \frac{[\text{DOB-41}]{\text{intracellular}}}{[\text{DOB-41}]{\text{extracellular}}} = 9.7 \ (\text{Bacterial}) \ vs. \ 0.5 \ (\text{Mammalian}) $$

Phenazine-Mediated Bypass of Multidrug Resistance

Unlike anthracyclines susceptible to ABC transporter efflux, DOB-41’s rigid structure resists recognition by P-glycoprotein (P-gp). Molecular dynamics simulations show the compound’s angular geometry prevents insertion into the P-gp substrate-binding pocket [6]. This property allows it to maintain intracellular concentrations >10 μM in P388/MDR cells, compared to <1 μM for doxorubicin under identical conditions [6].

Phenazine antibiotics diffuse poorly through the asymmetric outer membrane of Gram-negative bacteria and are actively extruded by multiple trans-envelope efflux systems. Pseudomonas populations have further refined resistance through extensive rearrangement and horizontal transfer of phenazine biosynthetic gene clusters, generating lineage-specific sets of core and tailoring enzymes. These adaptations, taken together, diminish Dob-41 cytoplasmic accumulation, alter redox cycling, and ultimately define the selective landscape in which Dob-41 efficacy is realized.

Porin-Mediated Permeability Barriers in Gram-Negative Pathogens (3.1)

The outer membrane constitutes the first defensive line against Dob-41. Phenazines must cross trimeric β-barrel porins to reach the periplasm, yet several studies show that outer membrane protein F (OmpF), outer membrane protein C (OmpC), and outer membrane protein A (OmpA) modulate phenazine influx by altering channel size, charge selectivity, and membrane integrity [4] [5].

Key Research Findings

  • Deletion of ompF in Escherichia coli increased the minimum inhibitory concentration (MIC) of lipophilic phenazines eightfold, indicating that OmpF is a principal conduit for phenazine entry [4].
  • Loss of OmpA destabilized peptidoglycan anchoring, doubled membrane permeability to phenazine-1-carboxylic acid, and triggered a broad envelope stress response without conferring resistance [4].
  • Comparative permeability assays demonstrated that Pseudomonas aeruginosa represses large-aperture porins during phenazine exposure, thereby reducing passive diffusion of Dob-41 analogs by approximately 60% [5].

Data Table 1. Porin Deletion Effects on Phenazine Susceptibility (Selected Compounds, 37 °C, Mueller–Hinton Agar)

Strain BackgroundGene DeletedDob-41 Analog MIC (μg/ml)Fold Change vs. Wild TypeCitation
E. coli K-12 MG1655None4.0 [4] [4]
E. coli K-12ompF32.0 [4] [4]
E. coli K-12ompC8.0 [4] [4]
E. coli K-12ompA2.0 [4]0.5× [4]
P. aeruginosa PA14Porin set repressed (anaerobiosis)6.4 [5]1.6× [5]

Interpretation. Narrowing or removing porin channels is sufficient to raise Dob-41 thresholds in E. coli and contributes to moderate protection in P. aeruginosa biofilms.

Mechanistic Synopsis

  • Charge–size exclusion. The phenazine ring carries partial positive charge that favors transit through anion-selective OmpF pores; repression or mutation of OmpF lowers permeability [4].
  • Membrane stability. OmpA’s C-terminal periplasmic domain binds peptidoglycan; its truncation increases envelope fragility and inadvertently enhances Dob-41 penetration [4].
  • Environmental regulation. High osmolarity and low oxygen tension down-regulate porin transcription, further restricting Dob-41 entry in nutrient-limited niches [5].

Efflux Pump Overexpression as a Countermeasure to Phenazine Antibiotics (3.2)

Once phenazines cross the outer membrane, Gram-negative bacteria expel them via resistance-nodulation-division (RND) efflux pumps. Three systems are especially relevant:

  • MexGHI-OpmD in P. aeruginosa exports 5-methyl-phenazine-1-carboxylate and related phenazines, maintaining intracellular redox balance [6].
  • LexABC in Lysobacter antibioticus confers self-resistance to the di-N-oxide phenazine myxin; expression is directly activated by the LysR-family regulator LexR in response to phenazine binding [7] [8].
  • MexEF-OprN and MexAB-OprM provide redundant extrusion capacity for diverse phenazines when primary pumps are lost, albeit with reduced efficiency [9] [10].

Key Research Findings

  • Overexpressing MexGHI-OpmD reduced intracellular 5-methyl-phenazine accumulation fivefold and restored respiratory activity under anaerobic conditions [6].
  • Deletion of lexABC or lexR increased myxin susceptibility eightfold and reduced native myxin titers by 60% because residual compound was rapidly de-oxidized into less active derivatives [7].
  • Hyperporination experiments revealed that MexGHI-OpmD maintains high efflux rates even when outer membrane permeability is increased, underscoring its kinetic specialization for phenazine substrates [9].

Data Table 2. Representative RND Pumps Involved in Phenazine Export

Pump NameTypical SubstratesPhenazine MIC Shift When OverexpressedRegulatory TriggerCitation
MexGHI-OpmD5-Me-PCA, pyocyanin, ciprofloxacin↓ 16-fold [6]Two-component sensor RoxSR [6]
MexEF-OprNFluoroquinolones, PCA↓ 4-fold [9]MexT activation by oxidative stress [9]
MexAB-OprMβ-lactams, PCA↓ 2-fold [10]NalC/NalD derepression [10]
LexABCMyxin, Dob-41 analogs↓ 8-fold [7]LexR–myxin complex [8]

Interpretation. Efflux pump induction constitutes the dominant adaptive response once porin restriction is bypassed. Pumps differ in substrate affinity and regulatory architecture, allowing layered protection against Dob-41.

Mechanistic Synopsis

  • Phenazine sensing. LexR binds myxin and directly stimulates lexABC transcription; by analogy, Dob-41 likely engages regulators that up-regulate resident RND operons [7] [8].
  • Pump specialization. MexGHI-OpmD exhibits higher catalytic turnover for redox-active phenazines than for fluoroquinolones, indicating substrate preference [9].
  • Energetics. Efflux relies on proton-motive force; phenazine oxidation outside the cell regenerates PMF, creating a positive feedback that sustains Dob-41 export [6].

Genomic Plasticity of Pseudomonas Species in Biosynthetic Gene Cluster Conservation (3.3)

The genes underlying phenazine biosynthesis are organized into core operons (phzAphzG) plus auxiliary tailoring genes (phzM, phzS, phzH). Comparative genomics across 83 fluorescent Pseudomonas isolates uncovered extensive copy-number variation, operon duplication, and chromosomal rearrangement that collectively expand metabolic flexibility [11] [12].

Key Research Findings

  • Two near-identical core clusters (phz1 and phz2) coexist in P. aeruginosa PAO1; each is independently sufficient to synthesize phenazine-1-carboxylic acid [11].
  • Horizontal transfer of phenazine clusters was detected in Pseudomonas chlororaphis, Pseudomonas fluorescens, and Burkholderia spp., facilitated by transposons neighboring the operons [12] [13].
  • Variable retention of tailoring genes (phzM, phzS) dictates warehouse capacity for Dob-41 analogs, as methylation and hydroxylation patterns affect redox potential and toxicity [12].

Data Table 3. Conservation of Core Phenazine Genes in Representative Species

SpeciesCore Cluster CopiesTailoring Gene ComplementsAvg. G+C Content (%)Mobile Elements AdjacentCitation
Pseudomonas aeruginosa PAO12phzM, phzS, phzH65.6 [11]ISPa1328 [11]
Pseudomonas chlororaphis DSM 500831phzM, phzS63.2 [12]Tn4652-like transposon [12]
Pseudomonas fluorescens 2-791None64.2 [11]None [12]
Pseudomonas putida KT24400 (cluster absent)61.5 [12]n/a [12]
Burkholderia lata ATCC 177601 (18-gene variant)Six tailoring genes67.3 [13]Conjugative plasmid pBLATA01 [13]

Interpretation. The presence or absence of specific tailoring enzymes modulates the physiochemical diversity of the phenazine pool, influencing how easily Dob-41 can be evaded or detoxified by co-habiting microbes.

Mechanistic Synopsis

  • Cluster duplication. Redundant operons permit differential regulation under environmental constraints, ensuring phenazine output continuity even if one cluster is silenced [11].
  • Horizontal gene transfer. Plasmid-borne clusters accelerate dissemination of phenazine capacity, enabling rapid community-level adaptation to phenazine stress [13].
  • Regulatory coupling. Quorum-sensing regulators (e.g., PqsR, LasR) integrate cell density signals with phenazine gene transcription, aligning Dob-41 production with competitive needs [14] [12].

Integrated Perspective

Porin down-regulation, efflux pump induction, and biosynthetic versatility represent a coordinated multilevel response that diminishes Dob-41 efficacy in polymicrobial habitats. The data reveal that:

  • Permeability barriers reduce Dob-41 cytosolic uptake by up to one order of magnitude (Table 1).
  • Efflux pumps can cut intracellular Dob-41 concentrations another order of magnitude (Table 2).
  • Genomic diversification of phenazine biosynthetic loci allows producer strains to fine-tune redox properties, thereby shaping the hostile chemical milieu.

Collectively, these adaptations underscore the evolutionary arms-race between producer and target organisms, positioning Dob-41 less as an omnipotent agent than as one player in a dynamic redox-mediated contest for ecological dominance.

Concluding Remarks

Future development of Dob-41 analogs with enhanced activity against Gram-negative pathogens must account for both permeability and efflux determinants. Strategies that combine Dob-41 derivatives with efflux inhibitors or porin-modulating adjuvants may restore susceptibility. Comparative genomics further suggests that targeting conserved regulatory nodes, rather than cluster-specific biosynthetic enzymes, could disrupt phenazine homeostasis across multiple Pseudomonas lineages.

XLogP3

1.5

Other CAS

115666-98-3

Wikipedia

Dob-41 antibiotic

Dates

Last modified: 07-17-2023

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